molecular formula C7H6BrN3O B13614955 1-Azido-4-bromo-2-methoxybenzene

1-Azido-4-bromo-2-methoxybenzene

Katalognummer: B13614955
Molekulargewicht: 228.05 g/mol
InChI-Schlüssel: LIYXKNVKERSLOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C7H6BrN3O It is a derivative of benzene, featuring an azido group (-N3), a bromine atom, and a methoxy group (-OCH3) attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-methoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group, bromine atom, and methoxy group onto the benzene ring. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azido-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), methanol (CH3OH), sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-Amino-4-bromo-2-methoxybenzene.

    Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Azido-4-bromo-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Azido-4-bromo-2-methoxybenzene involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The bromine and methoxy groups can also influence the reactivity and selectivity of the compound in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Azido-4-bromo-2-methoxybenzene is unique due to the combination of the azido, bromine, and methoxy groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Eigenschaften

Molekularformel

C7H6BrN3O

Molekulargewicht

228.05 g/mol

IUPAC-Name

1-azido-4-bromo-2-methoxybenzene

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-5(8)2-3-6(7)10-11-9/h2-4H,1H3

InChI-Schlüssel

LIYXKNVKERSLOW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)Br)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.